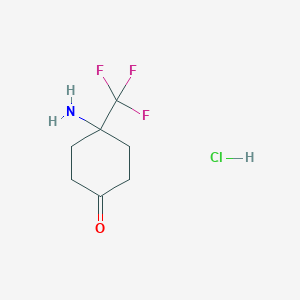

4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride

Description

4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride (CAS: 1803571-76-7) is a fluorinated cyclohexanone derivative with a molecular formula of C₈H₁₃ClF₃NO₂ and a molecular weight of 247.64 g/mol . The compound features a cyclohexanone backbone substituted with an amino group and a trifluoromethyl group at the 4-position, forming a hydrochloride salt. This structure enhances its stability and bioavailability, making it a versatile small-molecule scaffold in medicinal chemistry and drug discovery. Applications include its use as an intermediate in synthesizing bioactive molecules targeting enzymes or receptors sensitive to fluorine-containing motifs .

Properties

IUPAC Name |

4-amino-4-(trifluoromethyl)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(11)3-1-5(12)2-4-6;/h1-4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULJVIDPWCMMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone as the starting material.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under appropriate conditions.

Amination: The amino group is introduced via a nucleophilic substitution reaction using an amine source like ammonia or an amine derivative.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between the target compound and its analogs:

Impact of Structural Variations on Properties

Lipophilicity and Bioavailability: The trifluoromethyl group in the target compound significantly enhances lipophilicity compared to non-fluorinated analogs like 4-aminocyclohexanone hydrochloride. This improves membrane permeability and metabolic stability .

Conformational Flexibility: The piperidine derivative (tert-butyl 4-amino-4-CF₃-piperidine-1-carboxylate hydrochloride) adopts a chair conformation with restricted rotation due to the six-membered ring, contrasting with the cyclohexanone core’s planar ketone .

Synthetic Utility: Compounds like 4-(dimethylamino)cyclohexanone hydrochloride serve as precursors for Mannich reactions or reductive amination, whereas the target compound’s trifluoromethyl group may direct electrophilic substitutions .

Biological Activity

4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride is with a molecular weight of approximately 183.17 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. For instance, it has been noted for its potential activity against fatty acid-binding proteins (FABPs), which are crucial in lipid metabolism and cellular signaling .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored in several studies. Inhibition of FABP4 has been linked to reduced inflammation and improved metabolic profiles in animal models. This positions 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride as a candidate for further investigation in inflammatory diseases .

Study on FABP Inhibition

In a study evaluating the inhibition of FABP4, compounds structurally related to 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride were assessed for their IC50 values. The most potent inhibitors demonstrated IC50 values lower than established ligands, indicating strong inhibitory activity. Although specific data for this compound were not provided, the trend suggests that similar compounds may exhibit comparable efficacy .

Research Findings Summary Table

| Study | Focus | Findings | IC50 Value |

|---|---|---|---|

| Study 1 | FABP Inhibition | Evaluated several derivatives for potency | <3 µM |

| Study 2 | Antimicrobial Activity | Related compounds showed significant effects against bacteria | N/A |

| Study 3 | Anti-inflammatory Effects | Potential modulation of inflammation via FABP inhibition | N/A |

Q & A

Q. What are the optimal synthetic routes for 4-amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride, and how can enantiomeric purity be ensured?

Methodology :

- Synthetic Routes : The compound’s synthesis likely involves reductive amination of 4-(trifluoromethyl)cyclohexan-1-one with ammonia or ammonium salts under catalytic hydrogenation (e.g., Pd/C or Raney Ni), followed by HCl salt formation . For trifluoromethyl-substituted cyclohexanes, fluorination steps using reagents like DAST (diethylaminosulfur trifluoride) may precede cyclization .

- Enantiomeric Purity : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enhance enantioselectivity. Monitor purity via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) .

Q. How does the hydrochloride salt form enhance experimental utility compared to the free base?

Methodology :

- Solubility : The hydrochloride salt improves aqueous solubility, facilitating dissolution in polar solvents (e.g., water, methanol) for biological assays .

- Stability : Protonation of the amino group reduces oxidative degradation, particularly under ambient storage conditions. Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in enzyme inhibition studies?

Methodology :

- Metabolic Stability : The trifluoromethyl group reduces CYP450-mediated metabolism due to its electron-withdrawing nature. Assess metabolic stability using liver microsomes (human/rat) and LC-MS/MS quantification of parent compound depletion .

- Bioavailability : Conduct permeability assays (e.g., Caco-2 cell monolayers) to evaluate passive diffusion. Compare logP values (experimental vs. computational) to correlate lipophilicity with absorption .

Q. What analytical techniques resolve structural ambiguities in derivatives of 4-amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride?

Methodology :

- NMR Spectroscopy : Use -NMR to confirm trifluoromethyl group integrity and -NMR with NOESY for stereochemical assignment of the cyclohexane ring .

- X-ray Crystallography : Co-crystallize derivatives with heavy atoms (e.g., bromine) for unambiguous stereochemical determination. Refine structures using software like SHELX .

Q. How should researchers address contradictory data on the compound’s biological activity in different assay systems?

Methodology :

- Purity Assessment : Verify compound purity (>95% via HPLC) to rule out impurity-driven artifacts (e.g., residual solvents or byproducts affecting receptor binding) .

- Assay Validation : Cross-validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) and use positive/negative controls (e.g., known inhibitors) to confirm target specificity .

Q. What computational strategies predict the compound’s binding modes to neurological targets?

Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with targets like NMDA receptors. Parameterize the trifluoromethyl group with quantum mechanical charges (e.g., DFT/B3LYP) for accuracy .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions with PyMOL .

Q. What safety protocols are critical for handling 4-amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride in high-throughput screening?

Methodology :

- PPE : Use nitrile gloves, lab coats, and FFP3 respirators to prevent inhalation/contact.

- Ventilation : Perform reactions in fume hoods with HEPA filters. Monitor airborne particulates via real-time aerosol detectors .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal (per local regulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.